Cas no 688757-59-7 (2-Butenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-, (2E)-)

2-Butenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-, (2E)- structure
688757-59-7 structure
Product Name:2-Butenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-, (2E)-
CAS No:688757-59-7
MF:C14H19NO3
MW:249.305564165115
CID:4146310
PubChem ID:6052040
Update Time:2025-07-19

2-Butenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-, (2E)- Chemical and Physical Properties

Names and Identifiers

    • 2-Butenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-, (2E)-
    • (2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]but-2-enamide
    • MLS000755728
    • CHEMBL1532725
    • (E)-N-(3,4-dimethoxyphenethyl)-2-butenamide
    • SMR000337396
    • SR-01000309904-1
    • SR-01000309904
    • MS-1723
    • AKOS005107285
    • (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]but-2-enamide
    • 688757-59-7
    • HMS2617M05
    • Inchi: 1S/C14H19NO3/c1-4-5-14(16)15-9-8-11-6-7-12(17-2)13(10-11)18-3/h4-7,10H,8-9H2,1-3H3,(H,15,16)/b5-4+
    • InChI Key: PMRCJJLTSIDYBE-SNAWJCMRSA-N
    • SMILES: C(NCCC1=CC=C(OC)C(OC)=C1)(=O)/C=C/C

Computed Properties

  • Exact Mass: 249.13649347Da
  • Monoisotopic Mass: 249.13649347Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 47.6Ų

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Additional information on 2-Butenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-, (2E)-

2-Butenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-, (2E)- (CAS No. 688757-59-7)

2-Butenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-, (2E)- (CAS No. 688757-59-7) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]but-2-enamide, is characterized by its unique chemical structure and biological activity. The presence of the 3,4-dimethoxyphenyl group and the (E)-but-2-enamide moiety endows this molecule with a range of potential therapeutic properties.

The chemical structure of (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]but-2-enamide is composed of a conjugated double bond in the butenamide backbone and a substituted phenyl ring with two methoxy groups. These structural features contribute to its stability and reactivity in various chemical reactions. The compound's ability to interact with specific biological targets has made it a subject of interest in the development of novel drugs and therapeutic agents.

Recent studies have highlighted the potential of (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]but-2-enamide in various therapeutic areas. One notable application is its use as an intermediate in the synthesis of compounds with anti-inflammatory properties. Research published in the *Journal of Medicinal Chemistry* has shown that derivatives of this compound exhibit potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response pathway. This makes it a promising candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]but-2-enamide has also been investigated for its potential as an analgesic agent. Studies conducted by researchers at the University of California have demonstrated that this compound can effectively reduce pain by modulating specific pain receptors in the central nervous system. The mechanism of action involves the interaction with G-protein coupled receptors (GPCRs), which play a crucial role in pain signaling pathways.

The pharmacokinetic properties of (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]but-2-enamide have also been extensively studied. Research published in *Pharmaceutical Research* has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high bioavailability and low toxicity make it suitable for further clinical development. Preclinical studies have indicated that it can be administered orally or intravenously without significant adverse effects.

Furthermore, (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]but-2-enamide has shown promise in neurodegenerative disease research. A study published in *Neuropharmacology* reported that this compound can protect neurons from oxidative stress and apoptosis, which are key factors in the progression of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects are attributed to its ability to enhance antioxidant defenses and inhibit pro-apoptotic signaling pathways.

The synthetic routes for producing (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]but-2-enamide have been optimized to improve yield and purity. Methods involving palladium-catalyzed coupling reactions and selective hydrogenation steps have been developed to ensure high efficiency and scalability. These advancements have facilitated the large-scale production of this compound for both research and commercial purposes.

In conclusion, (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]but-2-enamide (CAS No. 688757-59-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it a valuable candidate for the development of novel therapeutic agents targeting inflammation, pain management, and neurodegenerative diseases. Ongoing research continues to uncover new applications and mechanisms of action for this promising molecule.

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